molecular formula C16H13ClFN5O2 B11473102 N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11473102
M. Wt: 361.76 g/mol
InChI Key: UBFRQSNOSLGAKY-UHFFFAOYSA-N
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Description

  • N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is a chemical compound with the following structure:

    C14H12ClF2N3O2S\text{C}_{14}\text{H}_{12}\text{ClF}_2\text{N}_3\text{O}_2\text{S}C14​H12​ClF2​N3​O2​S

    .
  • It belongs to the class of sulfonamides and contains both a tetrazole ring and an acetamide group.
  • The compound’s systematic name is N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide .
  • It is used in various scientific applications due to its unique properties.
  • Preparation Methods

    • Synthetic routes for this compound involve the introduction of the tetrazole ring onto the phenyl ring.
    • One common method is the reaction of 3-chloro-4-fluoroaniline with 3-methoxyphenyl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring.
    • Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Substitution: It can participate in nucleophilic substitution reactions due to the presence of the tetrazole ring.

        Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    • Common reagents include sodium azide, isocyanates, and various halogenating agents.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Biology: It may serve as a probe for studying biological processes related to sulfonamides and tetrazoles.

      Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.

      Industry: Its industrial applications could include materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other sulfonamides, tetrazoles, and acetamides.
    • Its uniqueness lies in the combination of the tetrazole ring and the phenylsulfonamide group.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C16H13ClFN5O2

    Molecular Weight

    361.76 g/mol

    IUPAC Name

    N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetamide

    InChI

    InChI=1S/C16H13ClFN5O2/c1-25-12-4-2-3-10(7-12)16-20-22-23(21-16)9-15(24)19-11-5-6-14(18)13(17)8-11/h2-8H,9H2,1H3,(H,19,24)

    InChI Key

    UBFRQSNOSLGAKY-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl

    Origin of Product

    United States

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